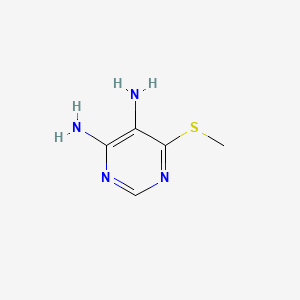![molecular formula C12H17Cl2N5O2 B14721155 8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 6326-68-7](/img/structure/B14721155.png)
8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Bis(2-chloroethyl)amino)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of bis(2-chloroethyl)amino and trimethyl groups attached to a purine dione core. It has garnered interest due to its potential use in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bis(2-chloroethyl)amino)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione typically involves the reaction of 1,3,7-trimethylxanthine with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-(Bis(2-chloroethyl)amino)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chloroethyl groups.
Substitution: Substituted derivatives with various functional groups replacing the chloroethyl groups.
Scientific Research Applications
8-(Bis(2-chloroethyl)amino)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Bis(2-chloroethyl)amino)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with cellular components, leading to various biochemical effects. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, potentially disrupting their normal function. This interaction can lead to cell cycle arrest, apoptosis, or other cellular responses, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
8-(Bis(2-chloroethyl)amino)-1,3,7-trimethylxanthine: Similar structure but different core.
8-(Bis(2-chloroethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Lacks one methyl group compared to the target compound.
Uniqueness
8-(Bis(2-chloroethyl)amino)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of functional groups and the purine dione core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
6326-68-7 |
|---|---|
Molecular Formula |
C12H17Cl2N5O2 |
Molecular Weight |
334.20 g/mol |
IUPAC Name |
8-[bis(2-chloroethyl)amino]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C12H17Cl2N5O2/c1-16-8-9(17(2)12(21)18(3)10(8)20)15-11(16)19(6-4-13)7-5-14/h4-7H2,1-3H3 |
InChI Key |
INNMOACNPGCTAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1N(CCCl)CCCl)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


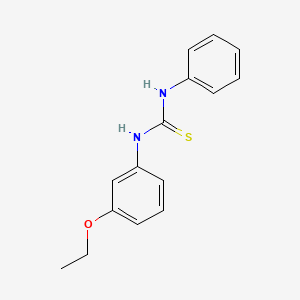


![{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone](/img/structure/B14721091.png)
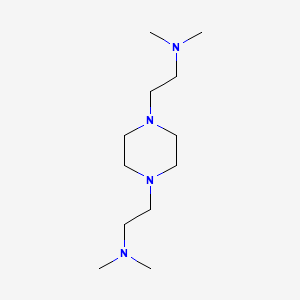
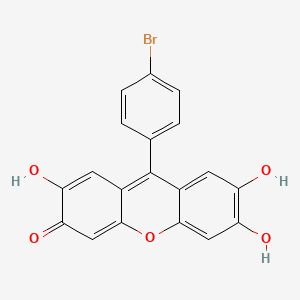
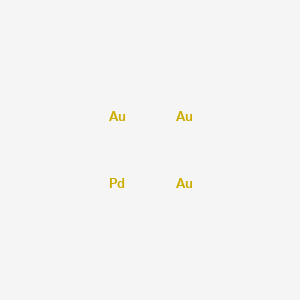

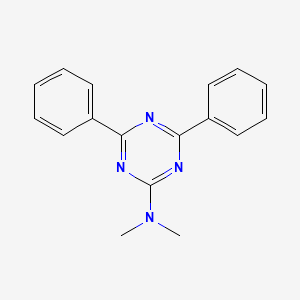
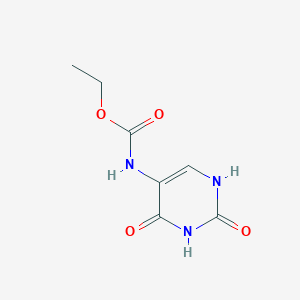
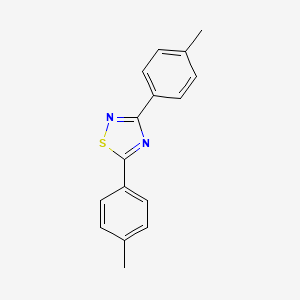
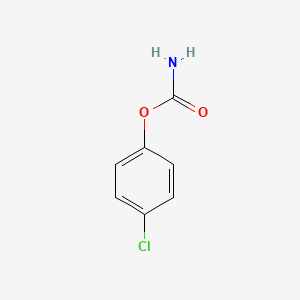
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
